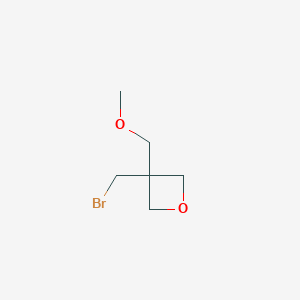

3-(Bromomethyl)-3-(methoxymethyl)oxetane

Descripción general

Descripción

3-(Bromomethyl)-3-(methoxymethyl)oxetane is an organic compound that belongs to the class of oxetanes Oxetanes are four-membered cyclic ethers known for their strained ring structure, which imparts unique reactivity and properties

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-3-(methoxymethyl)oxetane typically involves the formation of the oxetane ring followed by the introduction of bromomethyl and methoxymethyl groups. One possible synthetic route could involve the cyclization of a suitable precursor, such as a diol or an epoxide, under acidic or basic conditions. The bromomethyl group can be introduced via bromination reactions, while the methoxymethyl group can be added through alkylation reactions using methanol or methoxymethyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

3-(Bromomethyl)-3-(methoxymethyl)oxetane can undergo various types of chemical reactions, including:

Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxetane derivatives with different functional groups. Reduction reactions can also modify the substituents.

Ring-Opening Reactions: Due to the strained nature of the oxetane ring, it can undergo ring-opening reactions under acidic or basic conditions.

Common Reagents and Conditions

Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.

Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted oxetanes, while ring-opening reactions can produce linear or branched compounds.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

3-(Bromomethyl)-3-(methoxymethyl)oxetane features a five-membered oxetane ring with bromomethyl and methoxymethyl substituents. The molecular formula is , indicating the presence of a bromine atom and a methoxy group, which contribute to its chemical reactivity and biological activity.

Medicinal Chemistry

- Drug Development : this compound serves as a versatile building block in the synthesis of biologically active compounds. Its unique structure allows for modifications that can enhance pharmacological properties .

- Kinase Inhibitors : Recent studies have explored oxetane derivatives in the context of kinase inhibitors. The oxetane moiety can replace carbonyl groups in certain inhibitors, potentially improving interaction with target proteins .

- Anticancer Agents : Research has demonstrated that oxetane-containing compounds exhibit cytotoxicity against various cancer cell lines. For instance, derivatives incorporating this compound have shown promising results in inhibiting breast and pancreatic cancer cells .

Materials Science

- Polymer Chemistry : The compound can be utilized as a monomer in the synthesis of polymers with specific mechanical properties. Its reactive groups facilitate polymerization processes, leading to new materials with tailored functionalities .

Case Study 1: Kinase Inhibitor Development

A study focused on synthesizing new oxetane derivatives aimed at expanding the therapeutic kinase space. The introduction of the oxetane ring was found to enhance binding affinity to kinase targets, demonstrating the compound's potential in drug design .

Case Study 2: Anticancer Activity

In a series of experiments involving oxetane-containing indole analogues, several compounds derived from this compound exhibited significant cytotoxic effects against human cancer cell lines. The most potent analogues showed IC50 values as low as , highlighting their potential as therapeutic agents .

Mecanismo De Acción

The mechanism of action of 3-(Bromomethyl)-3-(methoxymethyl)oxetane would depend on its specific application and the molecular targets involved. In general, the compound’s reactivity can be attributed to the strained oxetane ring and the presence of reactive substituents. These features can facilitate interactions with biological molecules, catalysts, or other chemical entities, leading to various effects and outcomes.

Comparación Con Compuestos Similares

Similar Compounds

3-(Chloromethyl)-3-(methoxymethyl)oxetane: Similar structure with a chlorine atom instead of bromine.

3-(Bromomethyl)-3-(ethoxymethyl)oxetane: Similar structure with an ethoxymethyl group instead of methoxymethyl.

3-(Bromomethyl)oxetane: Lacks the methoxymethyl group.

Uniqueness

3-(Bromomethyl)-3-(methoxymethyl)oxetane is unique due to the combination of bromomethyl and methoxymethyl substituents, which can influence its reactivity and potential applications. The presence of both groups can provide a balance of reactivity and stability, making it a versatile compound for various chemical transformations and applications.

Actividad Biológica

3-(Bromomethyl)-3-(methoxymethyl)oxetane is a compound that exhibits significant biological activities, attributed to its unique oxetane structure. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a bromomethyl group and a methoxymethyl substituent on an oxetane ring. This specific arrangement contributes to its reactivity and biological profile. The molecular formula is C₇H₉BrO₂, with a molecular weight of approximately 203.05 g/mol.

The biological activity of this compound can be understood through several mechanisms:

- Cytotoxicity : Similar oxetane derivatives have shown potent cytotoxic effects against various cancer cell lines, including breast (MCF-7), pancreatic (PANC-1), and other tumor types. For instance, certain oxetane analogues demonstrated IC₅₀ values in the micromolar range against these cell lines .

- Antimicrobial Activity : Oxetanes are known for their antimicrobial properties, which may extend to this compound. Research indicates that compounds with oxetane structures can inhibit bacterial growth and exhibit antifungal activity .

- Mechanistic Insights : The interaction with cellular targets often involves disruption of critical biochemical pathways, such as those involved in cell division and apoptosis. The presence of the bromine atom may enhance electrophilic reactivity, allowing for more effective interactions with biological macromolecules.

Research Findings

A review of recent literature reveals several key findings regarding the biological activity of this compound:

- Cytotoxicity Studies : In vitro studies have shown that oxetane-containing compounds can exhibit significant cytotoxicity against human cancer cell lines. For example, one study reported that certain oxetane derivatives had IC₅₀ values as low as 0.47 μM against MCF-7 cells .

- Antiviral and Antifungal Activity : Oxetanes derived from natural sources have demonstrated antiviral properties against various pathogens, suggesting that synthetic analogues like this compound may possess similar activities .

- Structure-Activity Relationships (SAR) : The incorporation of different substituents on the oxetane ring has been shown to modulate biological activity significantly. Research indicates that variations in the bromomethyl and methoxymethyl groups can lead to enhanced or diminished bioactivity, highlighting the importance of chemical modifications in drug design .

Case Studies

Several case studies illustrate the biological potential of oxetane derivatives:

- Case Study 1 : A study evaluated a series of oxetane-containing indole analogues for their anticancer properties. The results indicated that specific modifications to the oxetane structure could lead to compounds with improved efficacy against breast cancer cell lines .

- Case Study 2 : Research focused on the antimicrobial properties of various oxetanes revealed that certain derivatives exhibited potent antibacterial activity against Gram-positive bacteria, suggesting potential applications in treating infections .

Comparative Analysis

The following table summarizes the biological activities reported for various oxetane compounds compared to this compound:

| Compound | Cytotoxicity (IC₅₀ μM) | Antimicrobial Activity | Antiviral Activity |

|---|---|---|---|

| This compound | <0.50 | Moderate | Potential |

| Oxetane derivative A | <0.47 | High | Yes |

| Oxetane derivative B | >20 | Low | No |

Propiedades

IUPAC Name |

3-(bromomethyl)-3-(methoxymethyl)oxetane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrO2/c1-8-3-6(2-7)4-9-5-6/h2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFPUCAPMHNKSFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1(COC1)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1345881-95-9 | |

| Record name | 3-(bromomethyl)-3-(methoxymethyl)oxetane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.